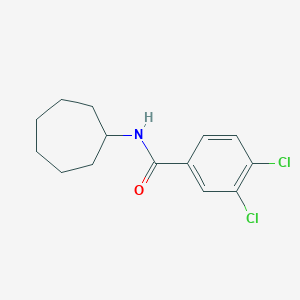

3,4-dichloro-N-cycloheptylbenzamide

Beschreibung

Eigenschaften

Molekularformel |

C14H17Cl2NO |

|---|---|

Molekulargewicht |

286.2g/mol |

IUPAC-Name |

3,4-dichloro-N-cycloheptylbenzamide |

InChI |

InChI=1S/C14H17Cl2NO/c15-12-8-7-10(9-13(12)16)14(18)17-11-5-3-1-2-4-6-11/h7-9,11H,1-6H2,(H,17,18) |

InChI-Schlüssel |

HFQYRNYZZSAHQU-UHFFFAOYSA-N |

SMILES |

C1CCCC(CC1)NC(=O)C2=CC(=C(C=C2)Cl)Cl |

Kanonische SMILES |

C1CCCC(CC1)NC(=O)C2=CC(=C(C=C2)Cl)Cl |

Herkunft des Produkts |

United States |

Vergleich Mit ähnlichen Verbindungen

Structural and Pharmacological Profiles

The table below summarizes key structural and pharmacological differences among 3,4-dichloro-N-cycloheptylbenzamide and its analogs:

Key Findings from Comparative Studies

Substitution of dimethylamino (AH-7921) with diethylamino (U-49900) may reduce receptor binding efficiency, though this requires further validation .

Analgesic Potency :

- U-47700 demonstrates significantly higher potency than morphine in preclinical models, attributed to its N-methyl and cyclohexylamine modifications .

- AH-7921, despite lower potency than U-47700, was linked to fatal intoxications due to prolonged μ-receptor activation .

Metabolic and Toxicological Profiles :

- AH-7921 undergoes hepatic metabolism via N-demethylation, producing active metabolites that prolong toxicity .

- U-47700’s trans-isomer (marketed form) shows greater stability and bioavailability compared to its cis counterpart .

Legal and Regulatory Status :

- AH-7921 and U-47700 were internationally controlled under the UN Single Convention on Narcotic Drugs in 2015 and 2017, respectively .

- U-49900 remains less regulated but has been monitored under national frameworks (e.g., Sweden’s Narcotics Act) .

Implications of Structural Modifications

- Cycloalkyl Group Size : Cyclohexyl vs. cycloheptyl substituents may alter steric hindrance, affecting receptor binding kinetics. Larger rings (e.g., cycloheptyl) could reduce affinity due to conformational strain .

- Amino Substituents: Dimethylamino groups enhance lipophilicity and blood-brain barrier penetration, whereas bulkier groups (e.g., diethylamino) may impede absorption .

- N-Methylation : Addition of an N-methyl group (as in U-47700) increases metabolic stability and potency by slowing enzymatic degradation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.